In-Depth Technical Guide: Discovery and Synthesis of a Potent Quinazoline-Based VEGFR-2 Inhibitor
In-Depth Technical Guide: Discovery and Synthesis of a Potent Quinazoline-Based VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of a representative 4-anilinoquinazoline derivative, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the lack of public information on a specific compound named "Vegfr-2-IN-40," this guide will focus on a well-documented analogue from the scientific literature, herein referred to as Compound 3j , to illustrate the core principles of discovery and synthesis in this class of inhibitors.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] In cancer, pathological angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis.[1] Therefore, inhibiting the VEGFR-2 signaling pathway is a validated and effective therapeutic strategy in oncology. Quinazoline-based compounds have emerged as a prominent class of small molecule kinase inhibitors, with several approved drugs targeting VEGFR-2 and other tyrosine kinases.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade triggers the activation of multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[1][2][3]
Discovery and Biological Activity of Compound 3j
Compound 3j is a 4-alkoxyquinazoline derivative identified as a potent VEGFR-2 inhibitor. Its discovery was part of a structure-activity relationship (SAR) study aimed at optimizing the potency of this chemical scaffold.
Quantitative Biological Data
The inhibitory activities of Compound 3j were evaluated using an in vitro enzymatic assay against VEGFR-2 kinase and a cell-based proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs).
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| Compound 3j | 2.72 | 0.35 |
| Tivozanib (Reference) | 3.40 | 0.38 |
Synthesis of Compound 3j
The synthesis of Compound 3j is a multi-step process starting from commercially available materials. The key intermediate is 4-chloro-6,7-dimethoxyquinazoline.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the discovery and initial evaluation of a VEGFR-2 inhibitor like Compound 3j is outlined below.
Detailed Synthesis Protocol
Step 1: Synthesis of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one
This step involves the cyclization of 4,5-dimethoxy-2-aminobenzoic acid with formamide.
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Materials: 4,5-dimethoxy-2-aminobenzoic acid, formamide.
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Procedure:
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A mixture of 4,5-dimethoxy-2-aminobenzoic acid and an excess of formamide is heated to reflux (approximately 140-160 °C) for several hours.
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The reaction mixture is cooled, and water is added to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to yield 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one.
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Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This step involves the chlorination of the quinazolinone intermediate.[4][5][6]
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Materials: 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF).
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Procedure:
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To a suspension of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride, a catalytic amount of DMF is added.[7]
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The mixture is heated at reflux for 6 hours.[7]
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The excess thionyl chloride is removed under reduced pressure.[7]
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The residue is azeotroped with toluene to remove any remaining thionyl chloride.[7]
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The crude product is taken up in dichloromethane and washed with saturated aqueous sodium hydrogen carbonate solution and brine.[7]
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The organic layer is dried over magnesium sulfate, filtered, and concentrated in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[7]
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Step 3: Synthesis of 4-(2-fluoro-5-methoxyphenoxy)-6,7-dimethoxyquinazoline (Compound 3j)
This final step involves the nucleophilic aromatic substitution of the chloro group with the corresponding phenol.
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Materials: 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, potassium carbonate (K₂CO₃), DMF.
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Procedure:
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A mixture of 4-chloro-6,7-dimethoxyquinazoline, 2-fluoro-5-methoxyphenol, and potassium carbonate in DMF is stirred at an elevated temperature (e.g., 80-100 °C) for several hours.
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After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice water.
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The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product, Compound 3j.
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Experimental Protocols for Biological Assays
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.[8]
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Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), 96-well plates, test compound (Compound 3j), and a detection reagent (e.g., Kinase-Glo®).[8]
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Procedure:
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Prepare serial dilutions of the test compound in DMSO.
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In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound dilutions.
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Initiate the kinase reaction by adding a mixture of ATP and the substrate.
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Incubate the plate at 30 °C for a specified time (e.g., 45 minutes).[8]
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Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent like Kinase-Glo®.[8]
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The luminescence signal is inversely proportional to the kinase activity.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
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HUVEC Proliferation Assay (MTT Assay)
This cell-based assay determines the effect of a compound on the proliferation of human umbilical vein endothelial cells.[9][10][11]
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Materials: HUVECs, cell culture medium, 96-well cell culture plates, test compound (Compound 3j), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).[9][12]
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Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
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Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37 °C.[9]
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During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Add the solubilizing agent to dissolve the formazan crystals.[12]
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Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
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The absorbance is directly proportional to the number of viable, proliferating cells.
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Calculate the IC50 value by plotting the percentage of cell proliferation inhibition against the logarithm of the compound concentration.
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Conclusion
This technical guide has detailed the discovery, synthesis, and biological evaluation of a potent 4-anilinoquinazoline-based VEGFR-2 inhibitor, exemplified by Compound 3j. The provided synthetic route and detailed protocols for key biological assays offer a comprehensive resource for researchers in the field of anticancer drug development. The modular nature of the synthesis allows for the generation of diverse analogues for further SAR studies, aiming to improve potency, selectivity, and pharmacokinetic properties. The methodologies described herein are fundamental to the discovery and development of novel kinase inhibitors targeting angiogenesis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 | Benchchem [benchchem.com]
- 7. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. MTT assay [bio-protocol.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
